molecular formula C8H14N2O B13057261 7-Methyl-1,7-diazaspiro[4.4]nonan-2-one

7-Methyl-1,7-diazaspiro[4.4]nonan-2-one

Cat. No.: B13057261
M. Wt: 154.21 g/mol
InChI Key: OUXQYXWDMQDTLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methyl-1,7-diazaspiro[44]nonan-2-one is a chemical compound with the molecular formula C8H14N2O It is a spirocyclic compound, meaning it contains a spiro-connected bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-1,7-diazaspiro[4.4]nonan-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diamine with a carbonyl compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and efficiency. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

7-Methyl-1,7-diazaspiro[4.4]nonan-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol .

Scientific Research Applications

7-Methyl-1,7-diazaspiro[4.4]nonan-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Methyl-1,7-diazaspiro[4.4]nonan-2-one involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-2,7-diazaspiro[4.4]nonan-1-one: Similar spirocyclic structure but with different substitution patterns.

    7-Benzyl-2,7-diazaspiro[4.4]nonan-3-one:

Uniqueness

7-Methyl-1,7-diazaspiro[4.4]nonan-2-one is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

7-methyl-1,7-diazaspiro[4.4]nonan-2-one

InChI

InChI=1S/C8H14N2O/c1-10-5-4-8(6-10)3-2-7(11)9-8/h2-6H2,1H3,(H,9,11)

InChI Key

OUXQYXWDMQDTLH-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2(C1)CCC(=O)N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.